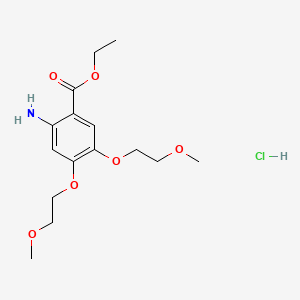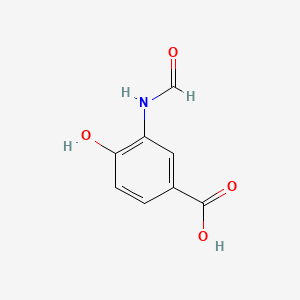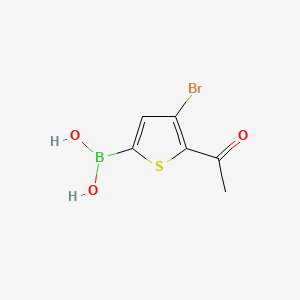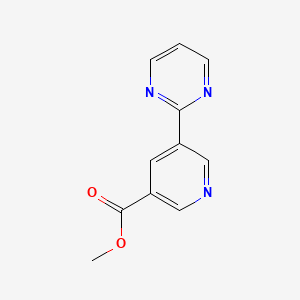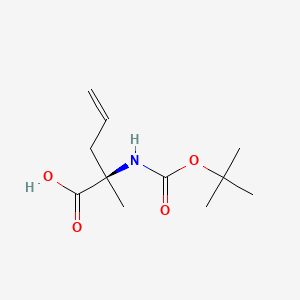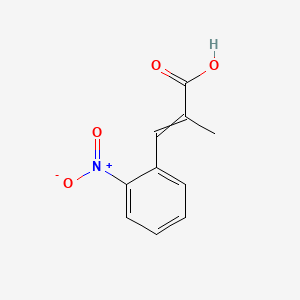
2-Methyl-3-(2-nitrophenyl)-2-propenoic acid
Overview
Description
“2-Methyl-3-(2-nitrophenyl)-2-propenoic acid” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It is an important reagent for many organic reactions .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse, owing to the presence of multiple reactive sites in its structure . The electron-rich aromatic framework of this compound allows it to be utilized in several kinds of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by its molecular structure . The presence of a phenyl functional group, a carboxylic acid functional group, and a nitro functional group contributes to its reactivity .Safety and Hazards
Future Directions
The future directions in the research of “2-Methyl-3-(2-nitrophenyl)-2-propenoic acid” could involve the development of efficient synthetic strategies for producing this compound . This would comply with the principles of Green Chemistry and contribute to the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
2-methyl-3-(2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKIDCQRPLWBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

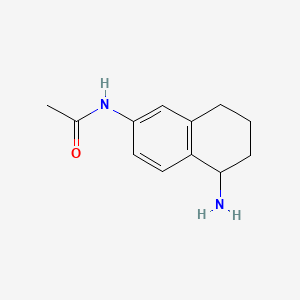

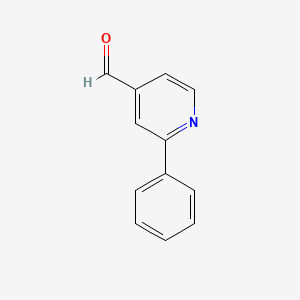
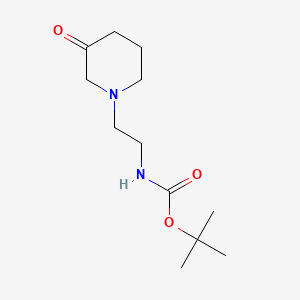
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)
![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)
